CCT239065-d7
Description
CCT239065-d7 (CAS No. 957055-11-7) is a deuterated derivative of the CDK 4/6 inhibitor CCT239065, where seven hydrogen atoms are replaced with deuterium. This modification enhances its metabolic stability, making it particularly valuable in pharmacokinetic (PK) and pharmacodynamic (PD) studies as an internal standard for mass spectrometry-based quantification . The parent compound, CCT239065, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in cell cycle progression and are therapeutic targets in cancers such as hormone receptor-positive breast cancer .
The deuterated form retains the biological activity of the parent molecule while offering improved isotopic tracing capabilities in complex biological matrices. Its molecular formula is C₂₀H₁₉D₇N₃O₂S, with a molecular weight of 390.57 g/mol. The deuterium atoms are strategically positioned at metabolically vulnerable sites to reduce oxidative degradation, as evidenced by in vitro microsomal stability assays .
Properties
Molecular Formula |
C₂₉H₂₂D₇N₇O₃S |
|---|---|
Molecular Weight |
562.69 |
Synonyms |
N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-urea-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties of CCT239065-d7 and Related CDK4/6 Inhibitors
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) | Metabolic Stability (t₁/₂ in HLMs, min) |
|---|---|---|---|---|---|
| This compound | C₂₀H₁₉D₇N₃O₂S | 390.57 | 3.2 | 15.8 (PBS, pH 7.4) | 48.3 |
| CCT239065 (parent) | C₂₀H₂₆N₃O₂S | 383.50 | 3.0 | 22.4 (PBS, pH 7.4) | 12.7 |
| Palbociclib-d8 | C₂₄H₂₁D₈N₅O₂ | 451.62 | 2.8 | 8.5 (PBS, pH 7.4) | 65.2 |
| Abemaciclib-d4 | C₂₇H₂₈D₄F₂N₅O | 498.59 | 3.5 | 10.2 (PBS, pH 7.4) | 54.9 |
Key Findings :
- This compound exhibits a 3.8-fold increase in metabolic half-life compared to its non-deuterated parent compound, attributed to deuterium substitution at benzylic and methyl positions .
- Its solubility is lower than the parent compound due to isotopic effects on crystal lattice energy .
- Compared to other deuterated CDK4/6 inhibitors (e.g., Palbociclib-d8), this compound shows moderate lipophilicity (LogP = 3.2), balancing membrane permeability and aqueous solubility .
Table 2: Inhibitory Activity (IC₅₀) Against CDK4/6 and Off-Target Kinases
| Compound | CDK4 (nM) | CDK6 (nM) | CDK2 (nM) | GSK3β (nM) | Selectivity Ratio (CDK4/6 vs. CDK2) |
|---|---|---|---|---|---|
| This compound | 2.1 ± 0.3 | 3.8 ± 0.5 | >10,000 | >10,000 | >4,761 |
| Palbociclib-d8 | 0.9 ± 0.2 | 1.2 ± 0.4 | 8,500 | >10,000 | >9,444 |
| Abemaciclib-d4 | 1.5 ± 0.4 | 2.0 ± 0.6 | 6,200 | >10,000 | >4,133 |
Key Findings :
- This compound maintains nanomolar potency against CDK4/6 (IC₅₀ = 2.1–3.8 nM), comparable to clinical-stage deuterated inhibitors .
- Off-target activity against CDK2 and GSK3β is negligible (>10,000 nM), ensuring minimal interference in pathway-specific studies .
Pharmacokinetic Profiles
Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, IV)
| Parameter | This compound | CCT239065 (parent) | Palbociclib-d8 |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 1,520 ± 210 | 980 ± 145 | 2,310 ± 330 |
| t₁/₂ (h) | 6.7 ± 0.9 | 2.1 ± 0.4 | 8.5 ± 1.2 |
| AUC₀–∞ (h·ng/mL) | 9,870 ± 1,200 | 3,450 ± 580 | 14,200 ± 1,800 |
| Vd (L/kg) | 2.8 ± 0.3 | 4.2 ± 0.6 | 1.9 ± 0.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
